[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate
Description
Chemical Structure & Key Features: The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate (CAS: 318247-57-3) consists of a pyrazole core substituted with a methyl group at position 1, a phenyl group at position 3, and a 4-methylphenoxy group at position 3. The 4-position is esterified with a 2-chloroacetate group, introducing a reactive chloroacetyl moiety. This structure combines aromatic and electron-withdrawing substituents, making it suitable for medicinal chemistry applications, particularly as a pharmaceutical intermediate .
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-14-8-10-16(11-9-14)26-20-17(13-25-18(24)12-21)19(22-23(20)2)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHQQJWPVCOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140408 | |
| Record name | [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318247-57-3 | |
| Record name | [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318247-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate β-diketone. The phenyl and methylphenoxy substituents are introduced via electrophilic aromatic substitution reactions. The final step involves esterification with 2-chloroacetic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile, forming new derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties might also make it useful in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following pyrazole derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological properties:
Physicochemical Properties
- Reactivity :
- The chloroacetate group in the target compound is highly electrophilic, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets. In contrast, benzoate esters (e.g., 104604-66-2) are less reactive but more stable .
- The hydroxyl group in sc-303708 increases polarity, enhancing aqueous solubility but reducing membrane permeability .
- Thermal Properties :
- Predicted boiling points for benzoate derivatives (e.g., 581.6°C for 318247-46-0) are higher than chloroacetate due to increased molecular weight and aromaticity .
Biological Activity
The compound [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate (CAS No. 318247-60-8) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C25H21ClN2O3
- Molecular Weight : 432.9 g/mol
- Structure : The compound features a pyrazole ring substituted with a methyl group, a phenyl group, and a 4-methylphenoxy group, along with a chloroacetate moiety.
Biological Activity Overview
Research indicates that compounds in the pyrazole class often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities associated with This compound are summarized below.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of apoptotic proteins such as Bcl-2 and caspases .
- Cell Lines Tested : Studies have shown significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In rodent models of inflammation, administration of this compound resulted in decreased paw edema and reduced inflammatory markers .
Case Studies
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Cytotoxicity Assays :
- In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- A study reported an IC50 value of approximately 15 µM against A431 cells, suggesting significant efficacy compared to standard chemotherapeutic agents .
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Mechanistic Studies :
- Molecular docking studies indicated that the compound interacts effectively with key proteins involved in cell cycle regulation and apoptosis.
- The binding affinity for Bcl-2 was particularly notable, suggesting a mechanism for inducing apoptosis in cancer cells through disruption of anti-apoptotic signaling pathways .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
